(2-Dimethylamino-ethyl)-(5-trifluoromethyl-pyridin-2-yl)-carbamic acid ethyl ester
Description
This compound is an ester formed from a carbamic acid and an amine. Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether functional group. Carbamic acids are organic compounds derived from isocyanic acid, and amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms) substituted with a trifluoromethyl group at the 5-position. Attached to the 2-position of the pyridine ring would be a carbamate group, which in turn is attached to a 2-Dimethylamino-ethyl group .Chemical Reactions Analysis
Carbamates, such as this compound, are known to react with strong reducing agents to yield a variety of products depending on the precise conditions . They can also undergo hydrolysis in acidic or basic conditions to yield the parent amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, similar compounds like 2-(Dimethylamino)ethyl methacrylate have a boiling point of 182-192 °C, a density of 0.933 g/mL at 25 °C, and are insoluble in water .Future Directions
Properties
IUPAC Name |
ethyl N-[2-(dimethylamino)ethyl]-N-[5-(trifluoromethyl)pyridin-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O2/c1-4-21-12(20)19(8-7-18(2)3)11-6-5-10(9-17-11)13(14,15)16/h5-6,9H,4,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKFQGUMLPWMPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(CCN(C)C)C1=NC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.